molecular formula C7H6N2O4S B187653 5-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide CAS No. 111248-94-3

5-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide

Cat. No.: B187653
CAS No.: 111248-94-3
M. Wt: 214.2 g/mol
InChI Key: VPLMOLMXEIOGBP-UHFFFAOYSA-N
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Description

5-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide: is a heterocyclic compound with the molecular formula C₇H₆N₂O₄S and a molecular weight of 214.20 g/mol . This compound is characterized by the presence of a nitro group and a sulfone group attached to a benzene ring fused with an isothiazole ring. It is primarily used in research and development due to its unique chemical properties.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or peracids.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents or nitrating agents under acidic conditions.

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology and Medicine: In biological research, this compound is investigated for its potential antimicrobial and anticancer properties. Its unique structure allows it to interact with biological targets, making it a candidate for drug development .

Industry: The compound is used in the development of specialty chemicals and intermediates for various industrial applications, including the production of dyes, pigments, and agrochemicals .

Mechanism of Action

The mechanism of action of 5-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The sulfone group enhances the compound’s stability and reactivity, contributing to its overall biological activity .

Comparison with Similar Compounds

Uniqueness: The presence of both the nitro and sulfone groups in 5-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide makes it unique compared to its analogs. These functional groups confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

5-nitro-1,3-dihydro-2,1-benzothiazole 2,2-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O4S/c10-9(11)6-1-2-7-5(3-6)4-14(12,13)8-7/h1-3,8H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPLMOLMXEIOGBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)[N+](=O)[O-])NS1(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20573842
Record name 5-Nitro-1,3-dihydro-2H-2lambda~6~,1-benzothiazole-2,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20573842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111248-94-3
Record name 5-Nitro-1,3-dihydro-2H-2lambda~6~,1-benzothiazole-2,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20573842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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